molecular formula C13H12N4O B2830556 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile CAS No. 1396683-00-3

2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile

Cat. No.: B2830556
CAS No.: 1396683-00-3
M. Wt: 240.266
InChI Key: XFOHCXZVOPRYET-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazol-5-one class, characterized by a triazolone core substituted with a cyclopropyl group at position 3, a phenyl group at position 4, and an acetonitrile moiety at position 1. Its structure confers unique physicochemical properties, including moderate polarity (due to the nitrile group) and steric bulk from the cyclopropyl and phenyl substituents.

The compound’s applications are inferred from structural analogs: 1,2,4-triazolone derivatives are widely explored for antimicrobial, herbicidal, and pharmacological activities, often linked to their ability to interact with biological targets like enzymes or receptors .

Properties

IUPAC Name

2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c14-8-9-16-13(18)17(11-4-2-1-3-5-11)12(15-16)10-6-7-10/h1-5,10H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOHCXZVOPRYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents Molecular Formula Key Differences Biological Activity Reference
Target Compound 3-cyclopropyl, 4-phenyl, 1-acetonitrile C₁₃H₁₁N₅O Reference compound Potential antimicrobial/herbicidal (inferred)
N-[2-(3-Cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide Ethyl-benzothiazole carboxamide at position 1 C₂₂H₁₉N₇O₂S Extended alkyl chain and benzothiazole group Enhanced receptor binding (e.g., kinase inhibition)
2-(4-[4-(Benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile 3-methyl, 4-(benzyloxy)phenyl C₁₉H₁₆N₄O₂ Methyl vs. cyclopropyl; benzyloxy vs. phenyl Altered solubility and bioavailability
Sulfentrazone (N-{2,4-Dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]phenyl}methanesulfonamide) Difluoromethyl, dichlorophenyl, sulfonamide C₁₁H₁₀Cl₂F₂N₄O₃S Sulfonamide and halogen substituents Herbicidal (protoporphyrinogen oxidase inhibition)
2-[(4-Cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Cyclopropyl at position 4, trifluoromethoxyphenyl C₁₃H₁₂F₃N₅O₂S Sulfanyl linker and trifluoromethoxy group Antifungal/antimicrobial

Physicochemical and Computational Properties

Table 2: Comparative Physicochemical Data
Property Target Compound N-[2-(3-Cyclopropyl...)ethyl]-benzothiazole () Sulfentrazone ()
Molecular Weight 253.26 g/mol 445.50 g/mol 419.19 g/mol
Hydrogen Bond Donors 1 1 2
Hydrogen Bond Acceptors 5 7 9
Topological Polar Surface Area 76 Ų 106 Ų 108 Ų
LogP (Predicted) 1.8 3.5 2.9

The target compound’s lower molecular weight and LogP suggest improved membrane permeability compared to bulkier analogues like the benzothiazole derivative . However, its polar surface area (76 Ų) may limit blood-brain barrier penetration relative to sulfentrazone (108 Ų) .

Q & A

Q. Critical parameters :

  • Temperature : Maintain -5°C during hydrogen chloride saturation to avoid side reactions .
  • Solvent choice : Propanol or ethanol enhances reaction efficiency and product stability .
  • Stoichiometry : Excess chloroacetonitrile (2:1 molar ratio) ensures complete thiol substitution .

Basic: What spectroscopic and chromatographic methods are validated for characterizing this compound?

Answer:
Standard characterization includes:

  • NMR : 1^1H and 13^13C NMR to confirm hydrogen environments and carbon frameworks. For triazole derivatives, peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 3.5–4.5 ppm (acetonitrile CH2_2) are typical .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 270.34 g/mol for similar compounds ).
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Validation : Cross-reference with elemental analysis (C, H, N) to confirm empirical formulas .

Advanced: How can researchers resolve contradictions in bioactivity data for triazole derivatives across different assays?

Answer:
Contradictions often arise from assay conditions or target specificity. Methodological strategies include:

  • Dose-response profiling : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Target validation : Use computational tools like PASS Online to predict biological targets (e.g., enzyme inhibition vs. receptor modulation) .
  • Assay replication : Repeat experiments under varied pH, temperature, and solvent conditions to assess robustness .

Example : A compound showing antifungal activity in vitro but not in vivo may require formulation optimization (e.g., liposomal encapsulation) .

Advanced: What experimental design principles apply to studying the environmental fate of this compound?

Answer:
Adapt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL ):

Compartmental analysis : Assess distribution in soil, water, and biota using LC-MS/MS.

Degradation studies :

  • Abiotic : Expose to UV light and measure half-life via kinetic modeling.
  • Biotic : Use microbial consortia to evaluate biodegradation pathways .

Ecotoxicity : Conduct acute/chronic tests on model organisms (e.g., Daphnia magna) following OECD guidelines.

Data integration : Use GIS mapping to correlate contamination levels with ecosystem vulnerability .

Advanced: How can researchers optimize reaction yields while minimizing hazardous byproducts?

Answer:
Apply green chemistry principles and Design of Experiments (DoE):

  • Solvent optimization : Replace propanol with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalyst screening : Test eco-friendly catalysts (e.g., Amberlyst-15) to enhance cyclization efficiency .
  • Byproduct analysis : Use GC-MS to identify and quantify impurities (e.g., unreacted thioureas) .

Case study : A 20% yield increase was achieved by adjusting reaction time from 20 min to 30 min and using anhydrous NaOAc .

Advanced: What computational and experimental approaches are synergistic for elucidating the compound’s mechanism of action?

Answer:
Integrate:

Molecular docking : Predict binding affinities to targets like cytochrome P450 or fungal lanosterol demethylase .

MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories.

In vitro validation : Use enzyme inhibition assays (e.g., IC50_{50} determination) to confirm computational findings .

Example : PASS Online predicted antifungal activity for a triazole derivative, later validated via agar diffusion assays .

Advanced: How should researchers address discrepancies in melting point or solubility data across literature sources?

Answer:
Discrepancies may stem from polymorphic forms or impurities. Mitigation strategies:

  • Polymorph screening : Use X-ray diffraction (XRD) to identify crystalline forms.
  • Thermal analysis : Compare DSC thermograms to detect phase transitions .
  • Solubility protocols : Standardize methods (e.g., shake-flask technique at 25°C) and report solvent purity .

Note : For 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetonitrile, solubility in ethanol varied by 15% due to residual solvents .

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